8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide
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Overview
Description
8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide is a chemical compound with the molecular formula C11H10BrNO3 . It is used for research purposes and is not intended for human or veterinary use . It has been used in the preparation of a heteropoly acid-based organic hybrid heterogeneous catalyst, HMQ-STW, by combining 8-hydroxy-2-methylquinoline (HMQ) with Keggin-structured H4SiW12O40 (STW) .
Synthesis Analysis
The synthesis of 8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide involves several steps. A heteropoly acid-based organic hybrid heterogeneous catalyst, HMQ-STW, was prepared by combining 8-hydroxy-2-methylquinoline (HMQ) with Keggin-structured H4SiW12O40 (STW) . The catalyst was characterized via elemental analysis, X-ray diffractometry (XRD), Fourier transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), thermogravimetric analysis (TG), and potentiometric titration analysis .Molecular Structure Analysis
The molecular structure of 8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide was analyzed using various techniques such as elemental analysis, X-ray diffractometry (XRD), Fourier transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), thermogravimetric analysis (TG), and potentiometric titration analysis .Chemical Reactions Analysis
The catalytic performance of the catalyst was assessed in the ketalization of ketones with glycol or 1,2-propylene glycol . Various reaction parameters, such as the glycol to cyclohexanone molar ratio, catalyst dosage, reaction temperature, and time, were systematically examined .Physical And Chemical Properties Analysis
8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide is a powder that is insoluble in water . It can volatilize with water vapor and sublimate at 100℃ .Scientific Research Applications
- Application : It reacts with 2-aminophenol to form a benzoxazole derivative, which can undergo fluorescence quenching in water. Researchers have explored its potential as a probe for detecting water in aprotic organic solvents .
- Application : HMQ-STW has shown promise as a heterogeneous acid catalyst for the ketalization of ketones. Its reusability and catalytic efficiency make it an attractive option for organic synthesis .
Chelating Agent and Fluorescent Probe
Heterogeneous Acid Catalyst
Synthesis of Quinoline-4-carboxylic Acid
Safety and Hazards
The safety information for 8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
8-hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3.BrH/c1-6-5-8(11(14)15)7-3-2-4-9(13)10(7)12-6;/h2-5,13H,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTYCNHRLXACMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)O)C(=O)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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